molecular formula C12H10Cl2N2OS B2663710 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 105512-63-8

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2663710
CAS RN: 105512-63-8
M. Wt: 301.19
InChI Key: UCLVGSMQUVDYHP-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, also known as DTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTT is a thiazole derivative that possesses anti-inflammatory, anti-tumor, and anti-microbial properties. In

Scientific Research Applications

Herbicidal Activity

Research on structurally related compounds has shown promising herbicidal activities. For instance, the study of crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal properties, suggesting that modifications in the thiazole derivatives could contribute to developing potent herbicides (Liu et al., 2008).

Antimicrobial and Cytotoxic Activities

A study synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Some derivatives displayed high antibacterial and anticandidal effects, while also showing cytotoxic activity against human leukemia cells, indicating the potential of thiazole derivatives in antimicrobial and anticancer therapies (Sam Dawbaa et al., 2021).

Molecular Docking and Quantum Chemical Calculations

The characterization of related molecules through quantum chemical methods and vibrational spectral techniques has been undertaken. Such studies aim to identify the biological functions of these compounds, including antimicrobial activity, through molecular docking to understand their interaction with different proteins, potentially guiding the development of new therapeutic agents (A. Viji et al., 2020).

Environmental Impact and Degradation

Investigations into the movement and retention of structurally similar compounds, like propanil N-(3,4-dichlorophenyl)propanamide, in aquatic ecosystems highlight the environmental impact and degradation pathways of these chemicals. Such studies are crucial for understanding the ecological safety and degradation behavior of potential herbicidal and pharmaceutical agents (A. Perera et al., 1999).

Inhibition of Corrosion

Thiazole and thiadiazole derivatives, including those structurally related to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, have been examined for their corrosion inhibition performances on iron, suggesting the application of these compounds in protecting metals from corrosion, which is vital for industrial applications (S. Kaya et al., 2016).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLVGSMQUVDYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

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